Idalopirdine

Beschreibung

Idalopirdine has been used in trials studying the treatment of Cognition, Schizophrenia, and Alzheimer's Disease.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Eigenschaften

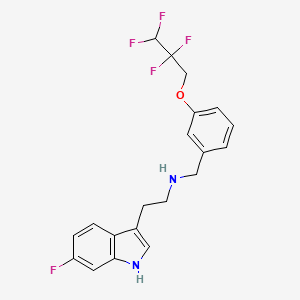

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026015 | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467459-31-0 | |

| Record name | Idalopirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idalopirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idalopirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDALOPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Idalopirdine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor that was investigated as a potential symptomatic treatment for mild-to-moderate Alzheimer's disease (AD). The rationale for its development was based on the dense expression of 5-HT6 receptors in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, and the receptor's role in modulating multiple neurotransmitter systems implicated in AD pathophysiology. Preclinical studies demonstrated that this compound, particularly in combination with acetylcholinesterase inhibitors (AChEIs), could enhance cholinergic and glutamatergic neurotransmission and improve cognitive performance in animal models.

Despite promising Phase II clinical trial results, this compound failed to meet its primary endpoints in three large-scale Phase III studies (STARSHINE, STARBEAM, and STARBRIGHT). The adjunctive therapy did not produce a statistically significant improvement in cognition compared to placebo in patients already receiving AChEI treatment. This comprehensive technical guide details the molecular mechanism of action of this compound, summarizes the key preclinical and clinical data, and provides an overview of the experimental methodologies employed in its evaluation.

Molecular Mechanism of Action

This compound is a potent and selective antagonist of the 5-HT6 receptor, with a high binding affinity as demonstrated by a low Ki value.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit the release of several neurotransmitters, thereby modulating the activity of multiple neural circuits. The primary mechanism involves the modulation of GABAergic and glutamatergic neurons.[4] 5-HT6 receptors are expressed on GABAergic interneurons; their blockade by this compound is thought to reduce the inhibitory GABAergic tone on cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine (ACh) and glutamate.[4] This proposed mechanism is the basis for its potential synergistic effects with AChEIs, which act by preventing the breakdown of ACh.

Signaling Pathways

The signaling cascade initiated by 5-HT6 receptor activation and its antagonism by this compound is multifaceted. Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling molecules, including mTOR and Fyn kinase. Antagonism of this receptor, therefore, has the potential to influence a broad range of cellular processes.

Preclinical Pharmacology

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT6 receptor. While it is highly selective for the 5-HT6 receptor, some studies have noted potential interactions with other receptors at higher concentrations.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Human 5-HT6 | 0.83 |

In Vivo Neurochemical and Electrophysiological Studies

Preclinical studies in rodents were instrumental in elucidating the neurochemical and electrophysiological effects of this compound. These experiments primarily utilized in vivo microdialysis and electroencephalography (EEG).

Microdialysis studies in freely-moving rats demonstrated that this compound administration led to changes in the extracellular levels of several neurotransmitters in the medial prefrontal cortex (mPFC).

| Treatment | Dopamine | Noradrenaline | Glutamate | Serotonin | Acetylcholine |

| This compound (10 mg/kg, p.o.) | Increased | Increased | Increased | Trend towards increase | No effect |

| Donepezil (1.3 mg/kg, s.c.) | Not Reported | Not Reported | Not Reported | Not Reported | Increased |

| This compound + Donepezil | Not Reported | Not Reported | Not Reported | Not Reported | Potentiated increase |

Data from Mørk et al., 2017

A key finding from preclinical research was the synergistic effect of this compound when co-administered with the AChEI donepezil. This combination resulted in a more pronounced and sustained increase in extracellular acetylcholine levels in the rat mPFC and dorsal hippocampus than with donepezil alone. Electrophysiological studies in rats also showed that this compound potentiated the effects of donepezil on neuronal network oscillations (theta and gamma power), which are considered important for cognitive processes.

Functional Magnetic Resonance Imaging (fMRI) Studies

Functional MRI studies in awake rats were conducted to investigate the effects of this compound, alone and in combination with donepezil, on brain activity.

-

This compound (2 mg/kg, i.v.) alone: Induced modest activation in eight brain regions.

-

Donepezil (0.3 mg/kg, i.v.) alone: Activated 19 brain regions.

-

This compound + Donepezil: Resulted in a robust activation of 36 brain regions, indicating a synergistic effect that extends beyond the cholinergic system to recruit multiple neural circuits.

Experimental Protocols

In Vivo Microdialysis in Freely-Moving Rats

Methodology:

-

Surgical Implantation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (e.g., medial prefrontal cortex). The cannula is secured to the skull with dental cement.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a low, constant flow rate.

-

Sample Collection and Analysis: After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline. Following drug administration (this compound, donepezil, or vehicle), samples continue to be collected. The concentrations of neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Awake Rat Functional Magnetic Resonance Imaging (fMRI)

Methodology:

-

Animal Habituation: To minimize stress and motion artifacts, rats undergo a period of habituation to the experimental setup, including the restraint system and the MRI scanner environment.

-

fMRI Data Acquisition: The awake and restrained rat is placed in the MRI scanner. Blood-oxygen-level-dependent (BOLD) fMRI is used to measure changes in brain activity. A baseline resting-state scan is typically acquired before the intravenous administration of this compound, donepezil, or vehicle. Post-administration scans are then acquired to assess drug-induced changes in brain activity.

-

Data Analysis: The fMRI data is preprocessed to correct for motion and other artifacts. Statistical analysis is then performed to identify brain regions showing significant changes in BOLD signal following drug administration compared to baseline or vehicle control.

Clinical Development and Outcomes

The clinical development program for this compound in Alzheimer's disease included a promising Phase II trial followed by three large, confirmatory Phase III trials.

Phase II LADDER Study (NCT01019421)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (90 mg/day) as an add-on therapy to donepezil in patients with moderate AD.

| Outcome Measure | This compound + Donepezil | Placebo + Donepezil | Treatment Difference (p-value) |

| Change from Baseline in ADAS-Cog Total Score at Week 24 | -0.77 (SD 0.55) | +1.38 (SD 0.53) | -2.16 (p=0.0040) |

Data from Wilkinson et al., 2014

The positive results of the LADDER study, showing a statistically significant improvement in cognition for the this compound group, provided the basis for advancing to Phase III trials.

Phase III Program (STARSHINE, STARBEAM, STARBRIGHT)

Three randomized, double-blind, placebo-controlled Phase III trials were conducted to confirm the efficacy of this compound as an adjunctive therapy to AChEIs in patients with mild-to-moderate AD.

| Study | This compound Dose(s) | Primary Endpoint: Mean Change in ADAS-Cog from Baseline to 24 Weeks (Adjusted Mean Difference vs. Placebo) |

| STARSHINE (NCT01955161) | 30 mg/day, 60 mg/day | 0.61 (0.33), 0.37 (0.05) |

| STARBEAM (NCT02006641) | 10 mg/day, 30 mg/day | 0.53 (not statistically compared), 1.01 (0.63) |

| STARBRIGHT (NCT02006654) | 60 mg/day | 0.38 (-0.55) |

Data from Atri et al., 2018

Across all three Phase III trials, this compound failed to demonstrate a significant improvement in cognition compared to placebo. The findings did not support the use of this compound for the treatment of Alzheimer's disease.

Safety and Tolerability

In the Phase III trials, treatment-emergent adverse events occurred in 55.4% to 69.7% of participants in the this compound groups, compared to 56.7% to 61.4% in the placebo groups. The drug was generally considered safe and well-tolerated.

Conclusion

This compound was developed based on a strong scientific rationale, targeting the 5-HT6 receptor to modulate key neurotransmitter systems implicated in Alzheimer's disease. Preclinical studies provided compelling evidence for its mechanism of action and potential efficacy, particularly in synergy with acetylcholinesterase inhibitors. However, the promising findings from the Phase II LADDER study were not replicated in the large-scale Phase III clinical program. The failure of this compound, along with other 5-HT6 receptor antagonists in late-stage development, has raised questions about the viability of this therapeutic strategy for Alzheimer's disease. This technical guide provides a comprehensive overview of the scientific journey of this compound, from its molecular mechanism to its ultimate clinical outcomes, offering valuable insights for the future of Alzheimer's drug development.

References

- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goums.ac.ir [goums.ac.ir]

- 3. Awake Rat Brain Functional Magnetic Resonance Imaging Using Standard Radio Frequency Coils and a 3D Printed Restraint Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Lu AE58054 (Idalopirdine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE58054, also known as Idalopirdine, is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the synthesis and chemical properties of Lu AE58054, intended to serve as a technical guide for researchers and professionals in the field of drug development. The synthesis section details a likely manufacturing process based on patent literature, outlining the key reaction steps and intermediates. The chemical properties section provides a summary of its structural features, physicochemical data, and stability information. This guide also includes a detailed experimental protocol for the synthesis and diagrams of the synthetic workflow and its primary signaling pathway.

Chemical Properties

Lu AE58054 is a synthetic organic molecule with the systematic IUPAC name 2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethanamine. Its chemical structure consists of a fluorinated indole ring linked via an ethylamine bridge to a benzyl group substituted with a tetrafluoropropoxy moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Lu AE58054 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉F₅N₂O | [1][2] |

| Molecular Weight | 398.37 g/mol | [1] |

| CAS Number | 467459-31-0 | [1] |

| Appearance | Not specified in provided results | N/A |

| Solubility | Soluble in DMSO. Hydrochloride salt is soluble in water. | [3] |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term. |

Structural Information

The chemical structure of Lu AE58054 is depicted below:

Synthesis of Lu AE58054

The synthesis of Lu AE58054 can be achieved through a multi-step process, as outlined in patent literature (SG11201704523WA). A plausible synthetic route involves the coupling of a 6-fluoroindole derivative with a substituted benzylamine component.

Synthetic Workflow

The overall synthetic workflow for Lu AE58054 is illustrated in the following diagram.

Caption: Synthetic workflow for Lu AE58054.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of Lu AE58054, based on general synthetic organic chemistry principles and information inferred from patent literature.

Step 1: Synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanamine (Intermediate A)

-

Materials: 6-Fluoroindole, oxalyl chloride, ammonia, lithium aluminum hydride (LAH), diethyl ether, tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 6-fluoroindole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The resulting precipitate, (6-fluoro-1H-indol-3-yl)(oxo)acetyl chloride, is filtered and washed with cold diethyl ether.

-

The acid chloride is then treated with an excess of aqueous ammonia to form 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide.

-

The amide is subsequently reduced to the corresponding amine using a strong reducing agent like LAH in anhydrous THF.

-

The reaction is quenched carefully with water and sodium hydroxide solution.

-

The product, 2-(6-fluoro-1H-indol-3-yl)ethanamine, is extracted with an organic solvent and purified by column chromatography.

-

Step 2: Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (Intermediate B)

-

Materials: 3-Hydroxybenzaldehyde, 1,1,2,2-tetrafluoro-3-iodopropane, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde in acetone, add potassium carbonate and 1,1,2,2-tetrafluoro-3-iodopropane.

-

The reaction mixture is heated at reflux for 12 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde.

-

Step 3: Synthesis of Lu AE58054

-

Materials: 2-(6-fluoro-1H-indol-3-yl)ethanamine (Intermediate A), 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (Intermediate B), sodium triacetoxyborohydride, dichloromethane.

-

Procedure:

-

To a solution of Intermediate A in dichloromethane, add Intermediate B.

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred for an additional 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford Lu AE58054.

-

Mechanism of Action and Signaling Pathway

Lu AE58054 is a potent and selective antagonist of the 5-HT6 serotonin receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.

The antagonism of 5-HT6 receptors by Lu AE58054 is believed to enhance the release of other neurotransmitters, including acetylcholine and glutamate. This modulation of cholinergic and glutamatergic neurotransmission is thought to be the primary mechanism underlying its potential pro-cognitive effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by Lu AE58054.

Caption: Proposed signaling pathway of Lu AE58054.

Conclusion

Lu AE58054 (this compound) is a significant molecule in the field of neuroscience research, with a well-defined mechanism of action as a 5-HT6 receptor antagonist. This guide has provided a detailed overview of its chemical properties and a plausible synthetic route based on available information. The provided experimental protocol and diagrams are intended to aid researchers in their understanding and potential synthesis of this compound. Further research and clinical trials are necessary to fully elucidate its therapeutic potential in cognitive disorders.

References

Idalopirdine: A Technical Guide to its 5-HT6 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (also known as Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects. This technical guide provides an in-depth overview of the 5-HT6 receptor binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.

5-HT6 Receptor Binding Affinity and Selectivity Profile of this compound

The affinity of this compound for the human 5-HT6 receptor is well-established, with a reported inhibition constant (Ki) of 0.83 nM .[1][2] Its selectivity has been evaluated against a wide array of other neurotransmitter receptors. The following tables summarize the quantitative data on this compound's binding affinities.

Table 1: this compound Binding Affinity for Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT6 (fold) |

| 5-HT6 | 0.83 | 1 |

| 5-HT2A | 83 | ~100 |

| Other 5-HT Subtypes | >332 | >400 |

Data sourced from Arnt et al. (2010).[2]

Table 2: this compound Off-Target Binding Affinity Profile

| Receptor Family | Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT6 (fold) |

| Adrenergic | α1A | 21 | ~25 |

| α1B | 22 | ~26 | |

| Other Receptors | >70 targets | - | >50 |

Data sourced from Arnt et al. (2010).

This compound demonstrates high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors. Notably, it displays moderate affinity for the adrenergic α1A and α1B receptors. For over 70 other receptors and enzymes screened, this compound showed more than 50-fold selectivity.

Experimental Protocols

The binding affinity and functional activity of this compound at the 5-HT6 receptor are typically determined using radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation.

Radioligand Binding Assay for 5-HT6 Receptor

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT6 receptor.

Materials:

-

Cell Membranes: Membranes from Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT6 receptor.

-

Radioligand: [3H]LSD (lysergic acid diethylamide).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 antagonist (e.g., 10 µM methiothepin).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% ascorbic acid and 4 mM CaCl2.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Filtermat A) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer. Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]LSD (e.g., 1 nM), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a high concentration of methiothepin is added.

-

Incubate the plate for 60 minutes at 27°C.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]LSD binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the 5-HT6 receptor signaling pathway.

Objective: To determine the functional antagonist potency of this compound at the human 5-HT6 receptor.

Materials:

-

Cells: CHO or HeLa cells stably expressing the recombinant human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., TR-FRET based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the cells expressing the human 5-HT6 receptor in appropriate media and conditions.

-

Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of this compound to the cells and pre-incubate for a specified period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the inhibition of the serotonin-induced cAMP response against the concentration of this compound. Determine the IC50 value using non-linear regression.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described above.

Conclusion

This compound is a high-affinity and selective 5-HT6 receptor antagonist. Its robust selectivity profile, particularly over other serotonin receptor subtypes, underscores its targeted mechanism of action. The experimental protocols detailed herein provide a foundation for the in vitro characterization of this compound and other novel 5-HT6 receptor ligands. This comprehensive understanding of its binding characteristics is crucial for ongoing research and development efforts in the field of cognitive disorders.

References

In Vitro Characterization of Idalopirdine's Effects on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (Lu AE58054) is a potent and selective antagonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] The exclusive localization of 5-HT6 receptors in brain regions implicated in cognition, such as the hippocampus and frontal cortex, has made them a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease.[2][3] Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, systems crucial for learning and memory.[2][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's effects on neuronal cells, detailing its receptor binding profile, functional activity, and effects on neuronal signaling and viability.

Receptor Binding Profile of this compound

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors. The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT6 receptor and a selection of other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Target | Ligand/Assay Condition | Ki (nM) |

| 5-HT6 (human) | Radioligand binding assay | 0.83 |

| Adrenergic α1A | Not specified | Medium affinity |

| Adrenergic α1B | Not specified | Medium affinity |

| >70 other targets | Not specified | >50-fold selectivity |

Note: "Medium affinity" and ">50-fold selectivity" are reported in the literature, however, specific Ki values for a comprehensive panel of receptors, including dopamine D3 and D4, are not publicly available in the reviewed sources.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for the 5-HT6 receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A specific 5-HT6 receptor radioligand (e.g., [3H]LSD or a more selective ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 antagonist (e.g., unlabeled clozapine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare the radioligand solution at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound (at various concentrations), or the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay

A flowchart illustrating the key steps in a radioligand binding assay.

Functional Activity of this compound

5-HT6 Receptor-Mediated cAMP Signaling

The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound is expected to inhibit 5-HT-induced cAMP accumulation.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Effect | Potency (IC50/EC50) |

| cAMP Accumulation | Not specified | Inhibition of 5-HT-mediated cAMP increase | Not specified |

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a general method for measuring cAMP levels in response to 5-HT6 receptor stimulation and its inhibition by this compound.

Materials:

-

Cell Line: A neuronal cell line endogenously or recombinantly expressing the human 5-HT6 receptor (e.g., SH-SY5Y, HEK293-5HT6).

-

5-HT (Serotonin): The receptor agonist.

-

This compound: The test antagonist.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Procedure:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with stimulation buffer containing various concentrations of this compound or vehicle. Incubate for a specific period.

-

Stimulation with Agonist: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a defined time.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP level against the logarithm of the this compound concentration. Determine the IC50 value.

5-HT6 Receptor Signaling Pathway

This compound blocks serotonin's activation of the 5-HT6 receptor, preventing downstream cAMP signaling.

Effects on Neuronal Excitability and Synaptic Transmission

Electrophysiological techniques like patch-clamp are used to directly measure the electrical properties of neurons and assess the impact of compounds on neuronal excitability and synaptic communication. While specific in vitro electrophysiology data for this compound is not widely published, the known modulatory role of 5-HT6 receptors on cholinergic and glutamatergic systems suggests potential effects on neuronal firing and synaptic currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general approach to investigate the effects of this compound on the electrophysiological properties of cultured neurons.

Materials:

-

Neuronal Culture: Primary cortical or hippocampal neurons, or a suitable neuronal cell line.

-

Artificial Cerebrospinal Fluid (aCSF): Containing appropriate ion concentrations.

-

Internal Solution: For the patch pipette, containing a physiological concentration of ions.

-

This compound.

-

Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.

-

Patching: Under microscopic guidance, approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.

-

Recording:

-

Current-Clamp Mode: Record the resting membrane potential and action potential firing in response to current injections before and after the application of this compound.

-

Voltage-Clamp Mode: Hold the membrane potential at a specific voltage and record spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) before and after this compound application.

-

-

Data Analysis: Analyze changes in resting membrane potential, action potential frequency, and the amplitude and frequency of postsynaptic currents to determine the effect of this compound.

Workflow for Whole-Cell Patch-Clamp Recording

A simplified workflow for a whole-cell patch-clamp experiment to study drug effects.

Modulation of Neurotransmitter Release

The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated, in part, by their ability to increase the release of acetylcholine and glutamate in brain regions critical for memory.

Table 3: Effects of this compound on Neurotransmitter Release (In Vitro)

| Neurotransmitter | Brain Region/Cell Type | Effect | Method |

| Acetylcholine | Not specified | Expected to increase release | Not specified |

| Glutamate | Not specified | Expected to increase release | Not specified |

Note: While in vivo studies and the known mechanism of 5-HT6 antagonists suggest that this compound increases acetylcholine and glutamate release, specific in vitro data from neuronal cell cultures or brain slices is not extensively available in the public literature.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

This protocol provides a general method to measure the effect of this compound on the release of neurotransmitters like acetylcholine or glutamate from brain slices.

Materials:

-

Brain Slices: Acutely prepared slices from relevant brain regions (e.g., hippocampus or prefrontal cortex) of rodents.

-

aCSF.

-

This compound.

-

High Potassium (K+) aCSF: To depolarize neurons and evoke neurotransmitter release.

-

Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection for acetylcholine, or HPLC with fluorescence detection for glutamate.

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome.

-

Pre-incubation: Pre-incubate the slices in aCSF containing this compound or vehicle.

-

Stimulation: Transfer the slices to a chamber with high K+ aCSF to stimulate neurotransmitter release.

-

Sample Collection: Collect the superfusate at timed intervals.

-

Neurotransmitter Quantification: Analyze the concentration of the neurotransmitter of interest in the collected samples using HPLC.

-

Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound.

Assessment of Neuronal Viability

It is essential to evaluate the potential neurotoxicity of any new CNS drug candidate. Cell viability assays are used to determine if a compound has adverse effects on neuronal health.

Table 4: Effects of this compound on Neuronal Viability

| Assay | Cell Line | Concentration Range | Effect |

| MTT Assay | Not specified | Not specified | No significant toxicity expected |

| LDH Assay | Not specified | Not specified | No significant toxicity expected |

Experimental Protocols: Cell Viability Assays

This assay measures the metabolic activity of viable cells.

Materials:

-

Neuronal Cell Line: (e.g., SH-SY5Y).

-

This compound.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution: (e.g., DMSO).

-

Microplate Reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.

Materials:

-

Neuronal Cell Line.

-

This compound.

-

LDH Assay Kit.

-

Microplate Reader.

Procedure:

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Measurement: Perform the LDH assay on the supernatant according to the kit manufacturer's instructions.

-

Data Analysis: Express cytotoxicity as a percentage of the positive control (total lysis).

Logical Relationship of this compound's Mechanism of Action

The antagonistic action of this compound at the 5-HT6 receptor leads to cellular changes that may result in cognitive enhancement.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist. Its in vitro profile demonstrates high affinity for its primary target. The antagonism of the 5-HT6 receptor is expected to modulate intracellular signaling pathways and lead to an increase in the release of key neurotransmitters involved in cognitive processes. The provided experimental protocols offer a foundation for the further in vitro investigation of this compound and other 5-HT6 receptor modulators. While comprehensive public data on its in vitro effects on neuronal electrophysiology, neurotransmitter release, and neurotoxicity is limited, the available information supports its mechanism of action as a promising therapeutic agent for cognitive impairment. Further detailed in vitro studies will be crucial for a complete understanding of its neuronal effects and for the development of next-generation cognitive enhancers.

References

- 1. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

The Pharmacological Profile of Idalopirdine: A Selective 5-HT6 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Idalopirdine (Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This receptor subtype is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to cognition and memory, such as the hippocampus and frontal cortex. The unique distribution of the 5-HT6 receptor has made it a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vivo effects on neurotransmitter systems, and the methodologies used for its evaluation.

Pharmacological Profile: Quantitative Data

This compound's pharmacological activity is characterized by its high affinity and selectivity for the human 5-HT6 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| 5-HT6 | Human | 0.83 | |

| Adrenergic α1A | - | Medium Affinity | |

| Adrenergic α1B | - | Medium Affinity | |

| Over 70 other targets | - | >50-fold selectivity |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound

| Parameter | Species | Value | Method | Reference |

| ED50 (in vivo binding) | Rat | 2.7 mg/kg (p.o.) | Inhibition of [3H]Lu AE60157 binding | |

| Plasma EC50 | Rat | 20 ng/mL | Pharmacokinetic/receptor occupancy modeling |

Table 3: Effects of this compound on Neurotransmitter Levels (In Vivo Microdialysis)

| Neurotransmitter | Brain Region | Effect | Reference |

| Acetylcholine | Cortex and Hippocampus | Potentiates the effects of acetylcholinesterase inhibitors | |

| Monoamines | Prefrontal Cortex | Increases extracellular levels | |

| Glutamate | Prefrontal Cortex | Increases extracellular levels |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor and a panel of other receptors to assess its selectivity.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT6 receptor) are prepared from cultured cells or brain tissue homogenates.

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]LSD for 5-HT6) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of this compound administration on the extracellular levels of acetylcholine, monoamines, and glutamate in the brain.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.

-

Drug Administration: After a baseline collection period, this compound is administered to the animal (e.g., via oral gavage or subcutaneous injection).

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection, to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: The changes in neurotransmitter levels following this compound administration are compared to the baseline levels to determine the drug's effect.

Caption: Workflow for an in vivo microdialysis experiment.

Functional cAMP Assays

Functional assays are used to determine the effect of a compound on the signaling pathway of a receptor. Since the 5-HT6 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine if this compound acts as an antagonist at the 5-HT6 receptor by measuring its ability to block agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to the cells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.

Caption: Workflow for a functional cAMP antagonist assay.

Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This canonical pathway, however, is not the only mechanism through which 5-HT6 receptors exert their effects. They can also modulate other signaling cascades, influencing a variety of cellular processes.

Canonical 5-HT6 Receptor Signaling Pathway

The primary signaling pathway for the 5-HT6 receptor is the Gs-cAMP pathway.

Caption: Canonical Gs-cAMP signaling pathway of the 5-HT6 receptor.

Non-Canonical 5-HT6 Receptor Signaling

In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can engage in other signaling cascades, contributing to its diverse physiological roles.

Caption: Non-canonical signaling pathways of the 5-HT6 receptor.

Conclusion

This compound is a highly potent and selective 5-HT6 receptor antagonist. Its pharmacological profile, characterized by high affinity for its target and the ability to modulate key neurotransmitter systems involved in cognition, made it a promising candidate for the treatment of cognitive deficits in disorders like Alzheimer's disease. Despite promising early-phase clinical data, this compound ultimately failed to demonstrate efficacy in larger Phase 3 trials. Nevertheless, the study of this compound has significantly contributed to our understanding of the role of the 5-HT6 receptor in brain function and its potential as a therapeutic target. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

Idalopirdine's Modulation of Cholinergic and Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor that has been investigated for its potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Its mechanism of action is primarily centered on the modulation of multiple neurotransmitter systems, most notably the cholinergic and glutamatergic pathways, which are critical for learning and memory. This technical guide provides an in-depth overview of the preclinical and clinical data elucidating this compound's role in these systems. It includes a summary of quantitative data from key studies, detailed experimental protocols for foundational research techniques, and visual representations of the underlying signaling pathways and experimental workflows. While this compound ultimately did not achieve its primary endpoints in Phase III clinical trials for Alzheimer's disease, the extensive research into its mechanism of action provides valuable insights for the continued development of novel therapeutics targeting cognitive dysfunction.

Introduction: The 5-HT6 Receptor and its Role in Cognition

The 5-HT6 receptor, a G-protein coupled receptor, is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions integral to cognition, such as the hippocampus and the frontal cortex. Blockade of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, providing a strong rationale for the investigation of 5-HT6 receptor antagonists as a therapeutic strategy for cognitive disorders. This compound emerged as a potent and selective antagonist for this receptor, with a high binding affinity.

Modulation of the Cholinergic System

A significant body of preclinical evidence demonstrates that this compound potentiates cholinergic neurotransmission, particularly in combination with acetylcholinesterase inhibitors (AChEIs) like donepezil. While this compound alone does not consistently increase basal acetylcholine (ACh) levels, its synergistic effect with AChEIs has been a key focus of its development.

Preclinical Evidence

In vivo microdialysis studies in rats have shown that while this compound (10 mg/kg, p.o.) did not significantly alter extracellular ACh levels in the medial prefrontal cortex on its own, it significantly potentiated the increase in ACh levels induced by donepezil.[1] Similarly, in the rat dorsal hippocampus, this compound was found to augment the donepezil-induced elevation of extracellular ACh.

Proposed Signaling Pathway

The blockade of 5-HT6 receptors by this compound is hypothesized to disinhibit cholinergic neurons. This is thought to occur through the modulation of GABAergic interneurons that tonically inhibit cholinergic signaling. By antagonizing 5-HT6 receptors on these GABAergic neurons, this compound reduces their inhibitory influence, thereby facilitating the release of acetylcholine from cholinergic terminals. When combined with an AChEI, which prevents the breakdown of acetylcholine in the synapse, this effect is amplified, leading to a more pronounced and sustained increase in cholinergic signaling.

Figure 1: this compound's potentiation of cholinergic signaling.

Modulation of the Glutamatergic System

This compound has also been shown to modulate the glutamatergic system, which is crucial for synaptic plasticity and cognitive function. Preclinical studies have demonstrated that this compound can increase extracellular levels of glutamate in key brain regions.

Preclinical Evidence

In a microdialysis study in freely-moving rats, oral administration of this compound (10 mg/kg) produced a significant increase in the extracellular levels of glutamate in the medial prefrontal cortex.[1] This effect on glutamate is believed to contribute to the pro-cognitive properties of 5-HT6 receptor antagonists.

Proposed Signaling Pathway

The mechanism by which 5-HT6 receptor antagonism leads to increased glutamate release is thought to involve the modulation of GABAergic interneurons that synapse on glutamatergic neurons. By blocking 5-HT6 receptors on these interneurons, this compound reduces GABAergic inhibition of glutamatergic neurons, resulting in enhanced glutamate release.

Figure 2: this compound's modulation of glutamatergic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| 5-HT6 | Human | 0.83 | [1] |

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (in vivo Microdialysis in Rats)

| Brain Region | Treatment | Neurotransmitter | % Change from Baseline (Mean ± SEM) | Reference |

| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Dopamine | ~150% | [1] |

| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Noradrenaline | ~175% | [1] |

| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Glutamate | ~140% | |

| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Acetylcholine | No significant change | |

| Medial Prefrontal Cortex | Donepezil (1.3 mg/kg, s.c.) | Acetylcholine | Significant increase | |

| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) + Donepezil (1.3 mg/kg, s.c.) | Acetylcholine | Potentiated increase vs. Donepezil alone | |

| Dorsal Hippocampus | This compound + Donepezil | Acetylcholine | Augmented increase vs. Donepezil alone |

Experimental Protocols

5-HT6 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor are prepared.

-

Radioligand: A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585, is used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl with added salts and protease inhibitors, is used to maintain pH and protein integrity.

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis in Freely-Moving Rats

Objective: To measure the effects of this compound on extracellular levels of acetylcholine and glutamate in specific brain regions.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). For acetylcholine measurement, an acetylcholinesterase inhibitor may be included in the perfusate to prevent degradation.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after drug administration.

-

Drug Administration: this compound is administered orally (p.o.) or subcutaneously (s.c.).

-

Neurochemical Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, or Mass Spectrometry (MS).

-

Data Analysis: The neurotransmitter concentrations are expressed as a percentage of the baseline levels, and statistical analysis is performed to determine the significance of the drug effects.

Figure 3: Workflow for in vivo microdialysis experiments.

Conclusion

This compound's mechanism of action as a 5-HT6 receptor antagonist provides a clear example of how targeting a specific serotonin receptor subtype can modulate downstream cholinergic and glutamatergic neurotransmission. The preclinical data robustly support its ability to enhance these critical neurotransmitter systems, particularly in combination with an acetylcholinesterase inhibitor. Although the translation of these preclinical findings into clinical efficacy for Alzheimer's disease was not successful, the scientific investigation of this compound has significantly advanced our understanding of the role of the 5-HT6 receptor in cognitive processes. This body of work continues to inform the development of novel therapeutic strategies for a range of CNS disorders characterized by cholinergic and glutamatergic deficits. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in this field.

References

The Structural Enigma of Idalopirdine: An In-Depth Guide to its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idalopirdine (Lu AE58054), a potent and selective 5-HT6 receptor antagonist, has been a focal point in the quest for effective treatments for cognitive deficits in neurodegenerative disorders like Alzheimer's disease. This technical guide delves into the intricate structural activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of the key chemical features governing its affinity and selectivity for the 5-HT6 receptor. We will explore the downstream signaling pathways modulated by 5-HT6 receptor antagonism and detail the experimental protocols for key in vitro and in vivo assays used to characterize these compounds. This guide aims to equip researchers with the foundational knowledge to drive the rational design of next-generation 5-HT6 receptor modulators with enhanced therapeutic profiles.

Introduction: The Therapeutic Promise of 5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has emerged as a compelling target for the symptomatic treatment of cognitive decline. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has spurred the development of numerous antagonists. The prevailing hypothesis is that blockade of 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. This compound, with a high binding affinity for the human 5-HT6 receptor (Ki of 0.83 nM), has been a leading candidate in this class of compounds[1]. While it showed promise in early clinical trials, particularly as an adjunctive therapy with acetylcholinesterase inhibitors, it ultimately failed to meet its primary endpoints in Phase III studies. Understanding the nuanced SAR of this compound and its analogs is paramount to overcoming the hurdles faced in translating preclinical efficacy to clinical success.

Structural Activity Relationship (SAR) of this compound and its Analogs

The core structure of this compound can be dissected into three key pharmacophoric elements: a fluoro-substituted indole ring, an ethylamine linker, and a substituted phenyl ring bearing a polyfluoroalkoxy group. The SAR of 5-HT6 receptor antagonists is complex, with subtle modifications to each of these regions significantly impacting binding affinity and selectivity.

Table 1: Inferred Structure-Activity Relationships for 5-HT6 Receptor Antagonists based on this compound's Scaffold

| Structural Modification | General Effect on 5-HT6 Receptor Affinity (Ki) | Rationale / Key Interactions |

| Indole Ring Substitution | ||

| Electron-withdrawing group (e.g., Fluoro at C6) | Generally favorable | May enhance hydrophobic interactions within the binding pocket. |

| Methylation of indole nitrogen (N1) | Variable, can be tolerated | May influence the orientation of the indole ring. |

| Other substitutions on the indole ring | Requires careful exploration | Bulky groups may lead to steric clashes. |

| Ethylamine Linker | ||

| Length of the alkyl chain | Two-carbon linker appears optimal | Provides the correct distance and orientation between the indole and phenyl moieties for optimal receptor engagement. |

| Modifications to the amine | Secondary amine is crucial | The basic nitrogen is believed to form a key ionic interaction with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain 3. |

| Substituted Phenyl Ring | ||

| Position of the polyfluoroalkoxy group | Meta-position is preferred | This substitution pattern likely directs the molecule into a favorable binding pose. |

| Nature of the alkoxy chain | Polyfluorination enhances affinity | The electron-withdrawing nature and lipophilicity of the fluoroalkyl chain contribute to favorable interactions. |

| Other substituents on the phenyl ring | Requires optimization | Both electronic and steric factors will influence binding. |

Signaling Pathways Modulated by this compound

The cognitive-enhancing effects of this compound are attributed to its ability to modulate multiple neurotransmitter systems through the blockade of 5-HT6 receptors. The primary downstream signaling cascade initiated by 5-HT6 receptor activation involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). By antagonizing this pathway, this compound is thought to disinhibit the release of other neurotransmitters.

Furthermore, 5-HT6 receptors have been shown to interact with other signaling pathways, including the mTOR and ERK pathways, which are crucial for synaptic plasticity and memory formation. The synergistic effects observed when this compound is co-administered with acetylcholinesterase inhibitors like donepezil suggest a complex interplay between the serotonergic and cholinergic systems.

References

Idalopirdine in Cognitive Impairment: A Technical Review of Early-Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for idalopirdine, a selective 5-HT6 receptor antagonist investigated for the symptomatic treatment of cognitive deficits in Alzheimer's disease. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed mechanism of action and trial workflows.

Core Findings from Early-Phase Clinical Trials

This compound was evaluated as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate Alzheimer's disease. While initial Phase II results were promising, subsequent Phase III trials did not confirm these findings.[1][2][3] This guide focuses on the data generated during these crucial early stages of development.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase II (LADDER) and Phase III (STARSHINE, STARBEAM, STARBRIGHT) clinical trials.

Table 1: Efficacy Results - Change in ADAS-Cog Total Score from Baseline at 24 Weeks

| Clinical Trial | Treatment Group | N | Baseline Mean ADAS-Cog (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |

| Phase II: LADDER (NCT01019421) | This compound 90 mg/day (30 mg TID) + Donepezil | 140 | 28.0 (approx.) | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040 |

| Placebo + Donepezil | 132 | 28.0 (approx.) | +1.38 (0.53) | - | - | |

| Phase III: STARSHINE (NCT01955161) | This compound 60 mg/day + AChEI | ~310 | 26.0 (approx.) | 0.37 | 0.05 (-0.88 to 0.98) | Not Significant |

| This compound 30 mg/day + AChEI | ~310 | 26.0 (approx.) | 0.61 | 0.33 (-0.59 to 1.26) | Not Significant | |

| Placebo + AChEI | ~310 | 26.0 (approx.) | 0.41 | - | - | |

| Phase III: STARBEAM (NCT02006641) | This compound 30 mg/day + Donepezil | ~286 | 26.0 (approx.) | 1.01 | 0.63 (-0.38 to 1.65) | Not Significant |

| This compound 10 mg/day + Donepezil | ~286 | 26.0 (approx.) | 0.53 | Not Statistically Compared | Not Applicable | |

| Placebo + Donepezil | ~286 | 26.0 (approx.) | 0.56 | - | - | |

| Phase III: STARBRIGHT (NCT02006654) | This compound 60 mg/day + AChEI | ~367 | 26.0 (approx.) | 0.38 | -0.55 (-1.45 to 0.36) | Not Significant |

| Placebo + AChEI | ~367 | 26.0 (approx.) | 0.82 | - | - |

Data compiled from multiple sources.[4][5] SD: Standard Deviation; SE: Standard Error; CI: Confidence Interval; TID: Three times a day; AChEI: Acetylcholinesterase Inhibitor. A lower score on the ADAS-Cog indicates less cognitive impairment.

Table 2: Overview of Common Treatment-Emergent Adverse Events (>3% incidence in any this compound group and greater than placebo)

| Adverse Event | Phase II: LADDER (this compound 90 mg/day) | Phase II: LADDER (Placebo) | Phase III Pooled Data (this compound Groups) | Phase III Pooled Data (Placebo Groups) |

| Increased γ-glutamyltransferase | 10% | 2% | Not Reported | Not Reported |

| Increased Alanine Aminotransferase | 6% | 0% | Not Reported | Not Reported |

| Diarrhoea | 4% | 7% | 55.4% - 69.7% (all AEs) | 56.7% - 61.4% (all AEs) |

| Urinary Tract Infection | 2% | 7% | Not Reported | Not Reported |

| Fall | 2% | 6% | Not Reported | Not Reported |

Data from the LADDER study. Pooled Phase III data represents the range of overall adverse event occurrence.

Experimental Protocols

Below are the detailed methodologies for the key early-phase clinical trials of this compound.

Phase II: LADDER Study (NCT01019421)

-

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Inclusion Criteria: Patients aged 50 years or older with a diagnosis of probable Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 12-19, and on a stable dose of 10 mg/day donepezil for at least 3 months.

-

Exclusion Criteria: Evidence of other clinically significant neurodegenerative or psychiatric disorders, or conditions that could interfere with the study assessments.

-

-

Intervention:

-

This compound 90 mg per day (administered as 30 mg three times daily) as an add-on to donepezil.

-

Placebo as an add-on to donepezil.

-

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.

-

Secondary Endpoints: Included the Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory.

-

-

Statistical Analysis: The primary efficacy analysis was performed on the full-analysis set (modified intention-to-treat). The treatment effect was estimated using a mixed model for repeated measures.

Phase III: STARSHINE (NCT01955161), STARBEAM (NCT02006641), and STARBRIGHT (NCT02006654) Studies

-

Study Design: Three 24-week, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose studies.

-

Patient Population:

-

Inclusion Criteria: Patients aged 50 years or older with a diagnosis of mild-to-moderate Alzheimer's disease (MMSE score of 12-22). Patients were on stable treatment with an acetylcholinesterase inhibitor (donepezil in STARSHINE and STARBEAM; donepezil, rivastigmine, or galantamine in STARBRIGHT).

-

Exclusion Criteria: Similar to the LADDER study, excluding patients with other significant neurological or psychiatric conditions.

-

-

Intervention:

-

STARSHINE: this compound 30 mg/day or 60 mg/day, or placebo.

-

STARBEAM: this compound 10 mg/day or 30 mg/day, or placebo.

-

STARBRIGHT: this compound 60 mg/day or placebo.

-

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the 11-item ADAS-Cog total score at 24 weeks.

-

Key Secondary Endpoints: ADCS-CGIC and the 23-item ADCS-ADL inventory.

-

-

Statistical Analysis: A mixed model for repeated measures was used to analyze the primary and key secondary endpoints. A hierarchical testing procedure was employed to control for multiple comparisons.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the clinical development of this compound.

Caption: Proposed mechanism of action for this compound.

Caption: Generalized workflow of the this compound Phase III clinical trials.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials | Artículos científicos BBRC [barcelonabeta.org]

- 5. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Idalopirdine: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (also known as Lu AE58054) is a selective antagonist of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in areas of the central nervous system integral to cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including promoting the release of acetylcholine and glutamate, which are crucial for learning and memory processes. This mechanism has made this compound a compound of interest for symptomatic treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.

These application notes provide an overview of experimental protocols for evaluating the efficacy of this compound in preclinical in vivo animal models of cognitive impairment. The focus is on behavioral assays commonly used to assess learning and memory, alongside the underlying signaling pathways.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its effects by blocking the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade of 5-HT6 receptor activation and its antagonism by this compound is multifaceted.

Signaling Pathway of 5-HT6 Receptor and this compound's Point of Intervention

Caption: 5-HT6 receptor signaling and this compound's antagonistic action.

Data Presentation: Efficacy in Animal Models

The following tables summarize quantitative data from preclinical studies evaluating this compound's effect on cognitive performance in rodent models.

Table 1: this compound in the Novel Object Recognition (NOR) Test in a Phencyclidine (PCP)-Induced Cognitive Impairment Model in Rats